

## SR1001: A Potent Inverse Agonist of RORα and RORy

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A Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

**SR1001** is a synthetic small molecule that acts as a potent and selective inverse agonist for the Retinoic acid receptor-related Orphan Receptors (ROR) alpha (RORα) and gamma (RORγ). These nuclear receptors are critical regulators of immune responses, particularly in the differentiation and function of T helper 17 (Th17) cells, which are key drivers of various autoimmune and inflammatory diseases. By binding to the ligand-binding domains of RORα and RORγ, **SR1001** modulates their transcriptional activity, leading to the suppression of proinflammatory cytokine production, most notably Interleukin-17 (IL-17). This technical guide provides a comprehensive overview of **SR1001**, including its mechanism of action, quantitative binding and activity data, detailed experimental protocols for its characterization, and a visual representation of its effects on cellular signaling pathways.

### Introduction

The Retinoic acid receptor-related Orphan Receptors RORα and RORγ are members of the nuclear receptor superfamily of transcription factors. They play pivotal roles in a variety of physiological processes, including development, metabolism, and circadian rhythm. Crucially, RORγt, an isoform of RORγ, is the master regulator of Th17 cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including IL-17A, IL-17F, IL-21, and IL-22. Dysregulation of Th17 cell activity is implicated in the pathogenesis of numerous



autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

**SR1001** has emerged as a valuable chemical probe for studying the biology of ROR $\alpha$  and ROR $\gamma$  and as a lead compound for the development of novel therapeutics targeting Th17-mediated pathologies. Its ability to specifically suppress the transcriptional activity of these receptors makes it a powerful tool for dissecting the molecular mechanisms underlying Th17 cell function and for evaluating the therapeutic potential of ROR $\alpha$ / $\gamma$  inverse agonism.

### **Mechanism of Action**

**SR1001** functions as an inverse agonist by binding to the ligand-binding domain (LBD) of ROR $\alpha$  and ROR $\gamma$ . This binding event induces a conformational change in the receptor, which leads to:

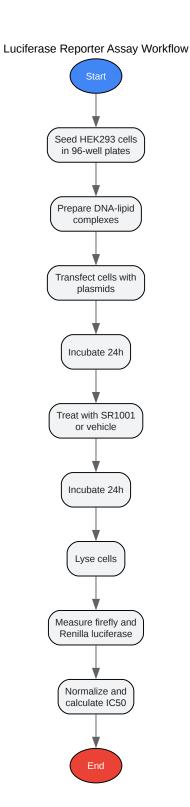
- Inhibition of Co-activator Recruitment: In their active state, RORs recruit co-activator proteins
  that are essential for initiating gene transcription. SR1001 binding sterically hinders the
  interaction between the ROR LBD and co-activator proteins, such as TRAP220.[1]
- Recruitment of Co-repressors: The conformational change induced by SR1001 promotes the
  recruitment of co-repressor complexes to the ROR LBD. These complexes actively suppress
  gene transcription.

This dual action of blocking co-activator binding and recruiting co-repressors results in a potent suppression of the transcriptional activity of RORα and RORγ, leading to a downstream reduction in the expression of their target genes, most notably IL17A.

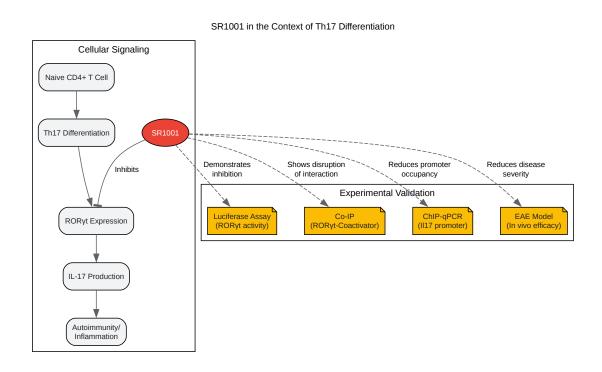


# RORa/y Signaling (Active State) ROR Response Element (e.g., TRAP220) SR1001 Intervention Blocks Recruitment SR1001 Binds to LBD RORa/y Recruits Co-repressor Initiates Gene Transcription (e.g., IL-17) Co-repressor









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### References

- 1. medchemexpress.com [medchemexpress.com]
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